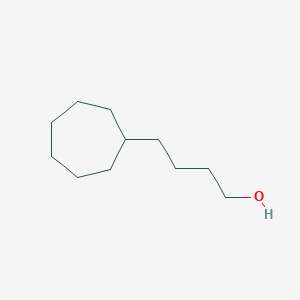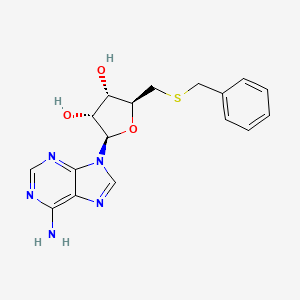![molecular formula C19H28N2O5 B12904858 2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate CAS No. 825634-75-1](/img/structure/B12904858.png)
2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate is a complex organic compound that belongs to the class of furo[2,3-d]pyrimidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furo[2,3-d]pyrimidinone core, which is a fused heterocyclic system containing both oxygen and nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate typically involves a multi-step process. One common method is the one-pot condensation reaction, which involves the reaction of 2-amino furans with appropriate aldehydes and ketones under specific conditions . This method provides a mild and efficient route to obtain the desired furo[2,3-d]pyrimidinone derivatives. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the furo[2,3-d]pyrimidinone core, leading to the formation of various substituted derivatives.
Cyclization: Intramolecular cyclization reactions can produce additional fused ring systems, enhancing the compound’s structural diversity.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to facilitate the desired transformations .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Its biological activity extends to antimicrobial and anti-inflammatory properties, which could be harnessed for therapeutic purposes.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate involves its interaction with specific molecular targets and pathways. The furo[2,3-d]pyrimidinone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules enhances its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate include other furo[2,3-d]pyrimidinones and pyrrolo[2,3-d]pyrimidinones. These compounds share a similar fused heterocyclic core but differ in their substituents and functional groups. For instance:
2-Substituted furo[2,3-d]pyrimidinones: These compounds have different alkyl or aryl groups attached to the furo[2,3-d]pyrimidinone core, affecting their biological activity and chemical properties.
Pyrrolo[2,3-d]pyrimidinones: These compounds have a pyrrole ring fused to the pyrimidine core, offering a different set of reactivity and biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
825634-75-1 |
|---|---|
Molekularformel |
C19H28N2O5 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
2-[(6-octyl-2-oxofuro[2,3-d]pyrimidin-3-yl)methoxy]ethyl acetate |
InChI |
InChI=1S/C19H28N2O5/c1-3-4-5-6-7-8-9-17-12-16-13-21(19(23)20-18(16)26-17)14-24-10-11-25-15(2)22/h12-13H,3-11,14H2,1-2H3 |
InChI-Schlüssel |
LXLYIVAHBNPASP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC2=CN(C(=O)N=C2O1)COCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


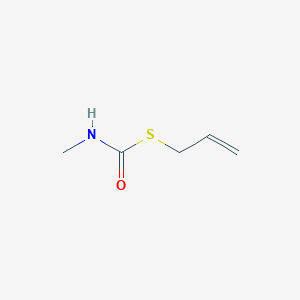
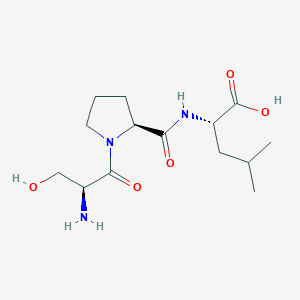

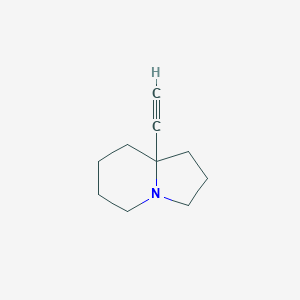
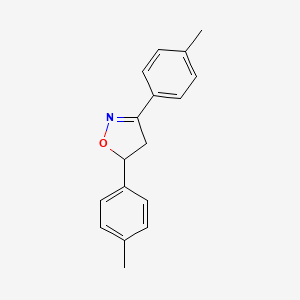


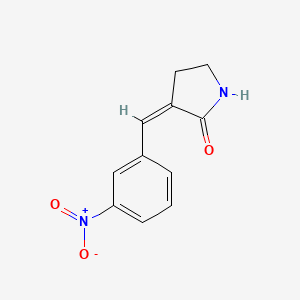
![3-Methyl-7-(methylsulfanyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12904813.png)

![2-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]benzoic acid](/img/structure/B12904824.png)
